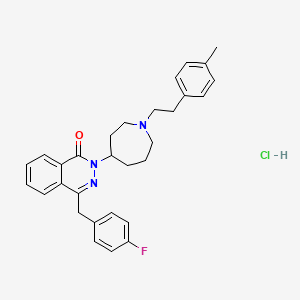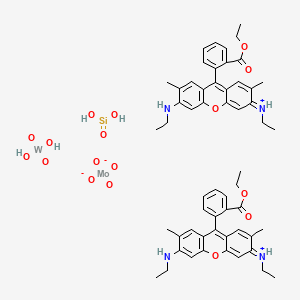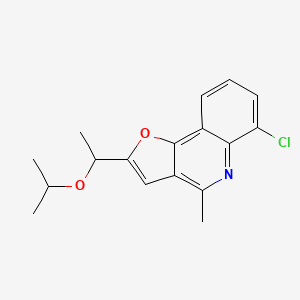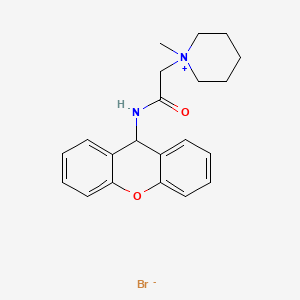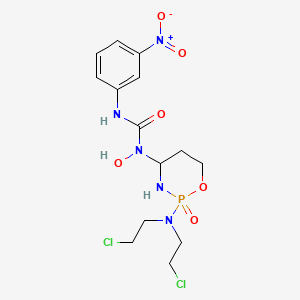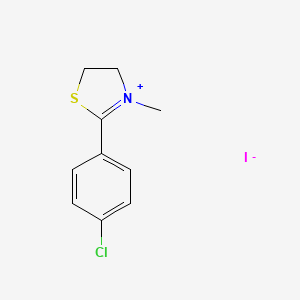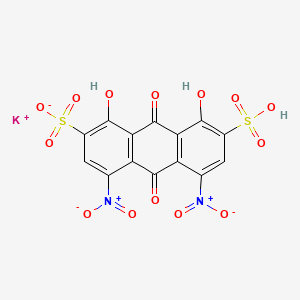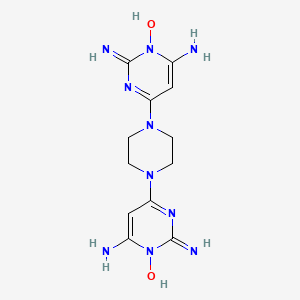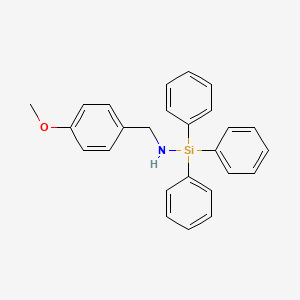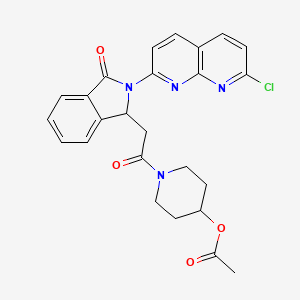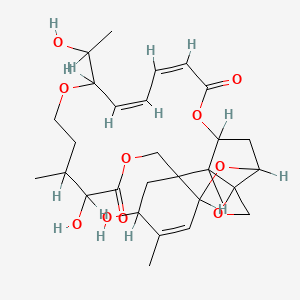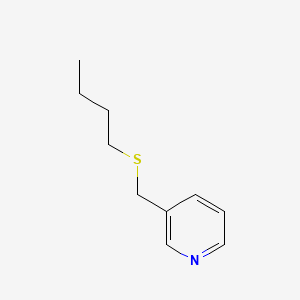
Desmethylloperamide C-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethylloperamide C-11 is a compound derived from loperamide, a well-known antidiarrheal agent. It is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study the function of the permeability-glycoprotein (P-gp) efflux pump at the blood-brain barrier . This compound is particularly valuable in neuroscience research due to its ability to provide insights into the mechanisms of drug transport across the blood-brain barrier.
準備方法
Synthetic Routes and Reaction Conditions
Desmethylloperamide C-11 is synthesized through a series of chemical reactions involving the methylation of a primary amide precursor with carbon-11 labeled iodomethane . The synthesis begins with the preparation of the amide precursor, which is then subjected to methylation under controlled conditions to introduce the carbon-11 isotope . The reaction typically requires the use of organic solvents and bases to facilitate the methylation process .
Industrial Production Methods
The industrial production of this compound involves the use of specialized equipment for the handling of radioactive materials. The production process is carried out in a cyclotron facility, where carbon-11 is produced through the irradiation of nitrogen gas . The carbon-11 is then incorporated into the compound through a series of chemical reactions, followed by purification and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Desmethylloperamide C-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly involving the carbon-11 isotope, are crucial for the synthesis of the radiolabeled compound.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include organic solvents, bases, and carbon-11 labeled iodomethane . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions involving this compound include various radiolabeled derivatives that are used in PET imaging studies . These derivatives are characterized by their ability to interact with the P-gp efflux pump and provide valuable information about drug transport across the blood-brain barrier .
科学的研究の応用
Desmethylloperamide C-11 has a wide range of scientific research applications, including:
Pharmacology: The compound is used to evaluate the pharmacokinetics and pharmacodynamics of drugs that interact with the P-gp efflux pump.
Drug Development: This compound is used in the development of new drugs targeting the P-gp efflux pump, helping to identify compounds with improved brain penetration and efficacy.
Medical Imaging: The compound is used in PET imaging studies to visualize and quantify the distribution of drugs in the brain and other tissues.
作用機序
Desmethylloperamide C-11 exerts its effects by interacting with the P-gp efflux pump at the blood-brain barrier . The compound is a substrate for P-gp, which actively transports it out of the brain, preventing its accumulation in brain tissues . This mechanism allows researchers to study the function of P-gp and its role in drug transport and resistance . The molecular targets of this compound include the P-gp protein and associated pathways involved in drug transport across cell membranes .
類似化合物との比較
Desmethylloperamide C-11 is unique in its ability to serve as a radiolabeled substrate for P-gp, making it a valuable tool for PET imaging studies . Similar compounds include:
N-desmethyl-loperamide: A metabolite of loperamide that also interacts with P-gp and is used in similar research applications.
Valproic Acid: Another compound used in epilepsy research, but with different mechanisms of action and applications.
This compound stands out due to its radiolabeled nature and specific use in PET imaging to study P-gp function .
特性
CAS番号 |
1067642-12-9 |
|---|---|
分子式 |
C28H31ClN2O2 |
分子量 |
462.0 g/mol |
IUPAC名 |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(111C)methyl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)/i1-1 |
InChIキー |
ZMOPTLXEYOVARP-BJUDXGSMSA-N |
異性体SMILES |
[11CH3]NC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


